6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Beschreibung
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-9-15(10-16(23)25-12)26-14-5-8-22(11-14)18(24)17-13(2)20-19(27-17)21-6-3-4-7-21/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZYWFZZQNVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 373.44 g/mol. The structural complexity includes a pyranone and thiazole moiety, which are known for their diverse biological activities.
Research indicates that compounds containing pyrrole and thiazole structures often exhibit significant pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of COX Enzymes : Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.
- Antioxidant Activity : The presence of multiple heteroatoms in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Assays and Efficacy
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Antibacterial Activity
In vitro studies have demonstrated that derivatives with similar structures exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
These findings suggest that the compound may possess comparable antibacterial properties.
Anti-inflammatory Activity
The anti-inflammatory potential has been evaluated through various assays measuring COX-II inhibition. For example:
These results indicate that compounds with similar scaffolds can exhibit potent COX-II inhibitory activity, suggesting that our compound may also demonstrate significant anti-inflammatory effects.
Case Studies
- Study on Pyrrole Derivatives : A study published in MDPI explored the antibacterial activity of pyrrole derivatives, highlighting their MIC values against common pathogens. The findings indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin .
- COX-II Inhibition Studies : Research conducted on pyrazole linked compounds demonstrated strong COX-II inhibitory activity with low IC50 values, indicating potential as anti-inflammatory agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s pyran-2-one shares electronic similarities with coumarin derivatives (), which are known for UV absorption and anticoagulant activity. However, the absence of a fused benzene ring in the target may reduce planarity and π-stacking capacity .
- The thiazole-pyrrolidine unit distinguishes it from 7b (), which uses a thienothiophene core.
- Unlike 6d (), which incorporates a tetrazole-thioether for hydrogen bonding, the target relies on a pyrrolidine-ether linkage, which may reduce polarity and improve blood-brain barrier penetration .
Key Observations :
- The target compound’s synthesis likely requires multi-step coupling , akin to 10 (), but with a pyrrolidin-3-yloxy intermediate.
- Lower yields in 6d (66.64%) vs. 7b (70–75%) highlight challenges in introducing sulfur-containing groups compared to nitrogenous heterocycles .
Spectroscopic and Analytical Data
Key Observations :
- The target’s C=O stretches (pyran-2-one and thiazole carbonyl) would overlap spectrally with 7b ’s carbonyls (~1720 cm⁻¹) .
- Methyl groups in the target (δ 2.2–2.4) align with 7b and 10 , suggesting similar electronic environments .
- MS fragmentation of the target may resemble 7b , with cleavages at the ether or pyrrolidine-thiazole bond.
Physicochemical and Pharmacokinetic Predictions
| Property | Target Compound | 7b () | 6d () |
|---|---|---|---|
| LogP (estimated) | ~2.5–3.0 | ~3.5 | ~1.8 |
| Solubility (mg/mL) | Low (due to methyl) | Very low | Moderate |
| Metabolic Stability | High (thiazole) | Moderate | Low (tetrazole) |
Key Observations :
- The target’s higher LogP vs. 6d reflects its methyl and pyrrolidine groups, favoring lipid membrane permeability.
- Metabolic stability is likely superior to 6d , as thiazoles resist oxidative degradation better than tetrazoles .
Q & A
Q. Table 1: Substituent Effects on Bioactivity (Hypothetical Data)
| Substituent (R) | IC₅₀ (µM) Enzyme X | IC₅₀ (µM) Cell Assay |
|---|---|---|
| -CH₃ | 12.3 ± 1.2 | 25.4 ± 3.1 |
| -NO₂ | 8.9 ± 0.9 | 15.7 ± 2.4 |
| -OCH₃ | 18.6 ± 2.1 | 32.8 ± 4.5 |
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Hydrolytic degradation : The pyran-2-one lactone is prone to ring-opening in aqueous media. Store lyophilized at -20°C under argon .
- Photooxidation : Thiazole-pyrrole systems degrade under UV light. Use amber vials and conduct stability studies under ICH Q1A guidelines .
- pH-dependent stability : Monitor via HPLC in buffers (pH 3–9) over 72 hours; optimal stability at pH 6–7 .
Advanced: What strategies are used to elucidate the reaction mechanism of its nucleophilic additions?
Answer:
- Kinetic isotope effects : Compare kₑₓₜ using deuterated nucleophiles (e.g., NaBD₄ vs. NaBH₄) to identify rate-determining steps .
- Trapping intermediates : Use ESI-MS to detect acyloxyborane intermediates in reductions .
- DFT calculations : Map transition states for nucleophilic attack on the pyran-2-one carbonyl .
Basic: How is the compound’s solubility profile optimized for in vitro studies?
Answer:
- Co-solvent systems : Use 10% β-cyclodextrin in PBS or 5% DMSO/PEG-400 for aqueous solubility .
- pH adjustment : Ionize carboxylate groups (if present) at pH 7.4 to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: How can structural analogs be designed to improve metabolic stability?
Answer:
- Block metabolic soft spots : Replace labile methyl groups with CF₃ or cyclopropyl moieties .
- Isotope labeling : Synthesize deuterated analogs at positions prone to oxidative metabolism (e.g., pyrrolidine C-H) .
- Prodrug strategies : Mask the lactone as an ester (e.g., pivaloyloxymethyl) for improved hepatic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
